1-(5-Bromo-2-fluorophenyl)cyclopentanecarboxylic Acid
Description
1-(5-Bromo-2-fluorophenyl)cyclopentanecarboxylic Acid (CAS: 1898402-74-8) is a halogenated cyclopentanecarboxylic acid derivative featuring a bromine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring. This structural configuration confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. The cyclopentane ring contributes to conformational rigidity, which may enhance binding affinity in biological targets.
Properties
Molecular Formula |
C12H12BrFO2 |
|---|---|
Molecular Weight |
287.12 g/mol |
IUPAC Name |
1-(5-bromo-2-fluorophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H12BrFO2/c13-8-3-4-10(14)9(7-8)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) |
InChI Key |
DHLKQAYVXMVWTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=C(C=CC(=C2)Br)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-fluorophenyl)cyclopentanecarboxylic Acid typically involves the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at the desired positions.
Cyclopentanecarboxylation: The brominated and fluorinated phenyl compound is then reacted with cyclopentanecarboxylic acid under specific conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-fluorophenyl)cyclopentanecarboxylic Acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1-(5-Bromo-2-fluorophenyl)cyclopentanecarboxylic Acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for research and development.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Properties
Physicochemical Properties
- Lipophilicity : The bromine atom in 1-(5-Bromo-2-fluorophenyl)cyclopentanecarboxylic Acid increases logP compared to its fluoro-methyl analog (CAS 1895636-32-4) . Methoxy-substituted analogs (e.g., CAS 1260799-75-4) exhibit moderate logP due to the balance between electron-donating OCH₃ and hydrophobic bromine .
- Solubility : The cyclopropane derivative (CAS 1260799-75-4) may have reduced aqueous solubility compared to cyclopentane analogs due to higher ring strain and lower polarity .
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